
Electronic properties and reactivity of 1-fluoro-2-
nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Fluoro-2-nitrobenzene

Cat. No.: B031998 Get Quote

An In-depth Technical Guide to the Electronic Properties and Reactivity of 1-Fluoro-2-
nitrobenzene

Abstract
1-Fluoro-2-nitrobenzene (CAS No: 1493-27-2) is a critical chemical intermediate in the

synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical

and agrochemical industries.[1] Its unique molecular structure, featuring a fluorine atom and a

nitro group positioned ortho to each other on a benzene ring, imparts distinct electronic

properties and a high degree of reactivity.[1] The potent electron-withdrawing nature of the nitro

group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr),

making the fluorine atom an excellent leaving group.[1][2] This guide provides a comprehensive

overview of the electronic characteristics, spectroscopic data, and key reactive pathways of 1-
fluoro-2-nitrobenzene, supplemented with detailed experimental protocols and mechanistic

diagrams to serve as a technical resource for researchers, scientists, and professionals in drug

development.

Electronic and Physical Properties
The electronic landscape of 1-fluoro-2-nitrobenzene is dominated by the strong inductive and

resonance effects of the nitro group, which polarizes the molecule and influences its physical

properties. This polarization is reflected in its significant dipole moment. The quantitative

physical and electronic properties are summarized in the table below.
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Table 1: Physical and Electronic Properties of 1-Fluoro-2-nitrobenzene

Property Value Reference

Molecular Formula C₆H₄FNO₂ [1][3]

Molecular Weight 141.10 g/mol [4]

Appearance Clear to slight yellow liquid [1][4]

Density 1.338 g/mL at 25 °C [5]

Melting Point -9 to -6 °C [5]

Boiling Point 116 °C at 22 mmHg [5]

Refractive Index (n20/D) 1.532 [6]

Dipole Moment 4.60 D [7]

Electron Affinity (EA) 1.08 ± 0.10 eV [8]

Spectroscopic Data
Spectroscopic analysis is fundamental to the characterization of 1-fluoro-2-nitrobenzene.

Data from NMR, IR, and mass spectrometry provide a detailed fingerprint of its molecular

structure.

Table 2: Spectroscopic Data for 1-Fluoro-2-nitrobenzene
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Technique Data Highlights Reference

¹H NMR

Chemical shifts (ppm) are

observed around 8.06, 7.65,

and in the 7.18-7.44 range,

corresponding to the aromatic

protons.

[9]

¹³C NMR
Data available in spectral

databases.
[4]

¹⁹F NMR
Data available in spectral

databases.
[10]

IR Spectroscopy

Spectra show characteristic

absorption bands for C-F, C-

NO₂, and aromatic C-H bonds.

[4][11]

Mass Spectrometry (EI)

Molecular Ion (M⁺): m/z 141.

Key fragments observed at m/z

95 and 75.

[4][11]

Reactivity and Key Transformations
The reactivity of 1-fluoro-2-nitrobenzene is primarily characterized by two key

transformations: nucleophilic aromatic substitution at the fluorine-bearing carbon and the

reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)
1-Fluoro-2-nitrobenzene is highly susceptible to nucleophilic aromatic substitution. The strong

electron-withdrawing nitro group deactivates the ring for electrophilic attack but strongly

activates it for nucleophilic attack, particularly at the ortho and para positions.[1][2] This

activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex,

which is formed during the rate-determining step.[12][13] The high electronegativity of the

fluorine atom further enhances this effect through induction and serves as an excellent leaving

group, a characteristic that distinguishes SNAr from aliphatic substitutions (SN1/SN2).[12]

Consequently, the rate of nucleophilic substitution on ortho-fluoronitrobenzene is greater than

that of its para-isomer due to the pronounced inductive effect at the closer ortho position.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.chemicalbook.com/SpectrumEN_1493-27-2_1hnmr.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1-Fluoro-2-nitrobenzene
https://spectrabase.com/spectrum/CmJsgFHZaoU
https://pubchem.ncbi.nlm.nih.gov/compound/1-Fluoro-2-nitrobenzene
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1493272&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/1-Fluoro-2-nitrobenzene
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1493272&Mask=200
https://www.benchchem.com/product/b031998?utm_src=pdf-body
https://www.benchchem.com/product/b031998?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/role-1-fluoro-2-nitrobenzene-organic-synthesis-jl
https://chemistry.stackexchange.com/questions/150614/rate-of-aromatic-nucleophilic-substitution-reaction-on-ortho-and-para-fluoronitr
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Reactivity_of_2_Fluoro_5_nitrobenzene_1_4_diamine_and_2_Chloro_5_nitrobenzene_1_4_diamine_in_Nucleophilic_Aromatic_Substitution.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.06%3A_Nucleophilic_Aromatic_Substitution
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Reactivity_of_2_Fluoro_5_nitrobenzene_1_4_diamine_and_2_Chloro_5_nitrobenzene_1_4_diamine_in_Nucleophilic_Aromatic_Substitution.pdf
https://chemistry.stackexchange.com/questions/150614/rate-of-aromatic-nucleophilic-substitution-reaction-on-ortho-and-para-fluoronitr
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group
The reduction of the nitro group in 1-fluoro-2-nitrobenzene to an amino group is a

fundamental transformation, yielding 2-fluoroaniline. This product is a valuable intermediate for

synthesizing fluorine-containing pharmaceuticals and dyes.[14] This conversion can be

achieved through various methods, including catalytic hydrogenation (e.g., using Raney Nickel

or Pd/C) or with metal-acid systems (e.g., Fe in acid).[15] The choice of reducing agent is

crucial to ensure high chemoselectivity and to avoid undesirable side reactions like

dehalogenation.
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1-Fluoro-2-nitrobenzene

Reduction Reaction
(e.g., H₂, Raney Ni or Fe/HCl)

Reaction Workup
(Filtration, Extraction)

2-Fluoroaniline
(Final Product)
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1. Combine Reactants
(Substrate, Piperidine, K₂CO₃ in DMF)

2. Heat Reaction
(80°C for 12h)

3. Monitor
(via TLC)

4. Quench & Extract
(H₂O, Ethyl Acetate)

5. Wash & Dry
(Brine, Na₂SO₄)

6. Concentrate
(Rotary Evaporation)

7. Purify
(Column Chromatography)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b031998?utm_src=pdf-body-img
https://www.benchchem.com/product/b031998?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. nbinno.com [nbinno.com]

2. organic chemistry - Rate of aromatic nucleophilic substitution reaction on ortho and para
fluoronitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]

3. 1-FLUORO-2-NITROBENZENE | CAS 1493-27-2 [matrix-fine-chemicals.com]

4. 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. 1-Fluoro-2-nitrobenzene | 1493-27-2 [chemicalbook.com]

6. 1-Fluoro-2-nitrobenzene 99 1493-27-2 [sigmaaldrich.com]

7. 1-fluoro-2-nitrobenzene [stenutz.eu]

8. Benzene, 1-fluoro-2-nitro- [webbook.nist.gov]

9. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]

10. spectrabase.com [spectrabase.com]

11. Benzene, 1-fluoro-2-nitro- [webbook.nist.gov]

12. benchchem.com [benchchem.com]

13. chem.libretexts.org [chem.libretexts.org]

14. Page loading... [wap.guidechem.com]

15. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Electronic properties and reactivity of 1-fluoro-2-
nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031998#electronic-properties-and-reactivity-of-1-
fluoro-2-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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